molecular formula C16H24ClNO2 B4403641 1-{2-[2-(allyloxy)phenoxy]ethyl}piperidine hydrochloride

1-{2-[2-(allyloxy)phenoxy]ethyl}piperidine hydrochloride

Cat. No. B4403641
M. Wt: 297.82 g/mol
InChI Key: IINIDLPTBOHMCY-UHFFFAOYSA-N
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Description

1-{2-[2-(allyloxy)phenoxy]ethyl}piperidine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, AEPP, and is synthesized using a specific method that involves the use of various reagents and catalysts.

Mechanism of Action

The mechanism of action of AEPP is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins that are involved in various disease processes. AEPP has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
AEPP has been shown to have various biochemical and physiological effects, including its ability to inhibit cell proliferation and induce cell death in cancer cells. AEPP has also been shown to have neuroprotective effects and may help to prevent or slow down the progression of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AEPP in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using AEPP in lab experiments is the lack of information on its safety and toxicity profile.

Future Directions

There are several future directions for research on AEPP, including its potential use as a fluorescent probe for the detection of various biomolecules such as proteins and DNA. Further research is also needed to fully understand the mechanism of action of AEPP and its potential as a therapeutic agent for the treatment of various diseases. Additionally, research is needed to determine the safety and toxicity profile of AEPP.

Scientific Research Applications

AEPP has various scientific research applications, including its use as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. AEPP has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules such as proteins and DNA.

properties

IUPAC Name

1-[2-(2-prop-2-enoxyphenoxy)ethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-2-13-18-15-8-4-5-9-16(15)19-14-12-17-10-6-3-7-11-17;/h2,4-5,8-9H,1,3,6-7,10-14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINIDLPTBOHMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1OCCN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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